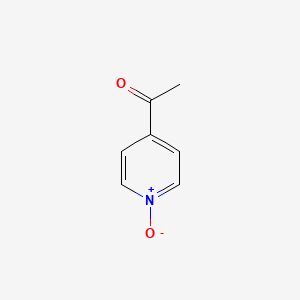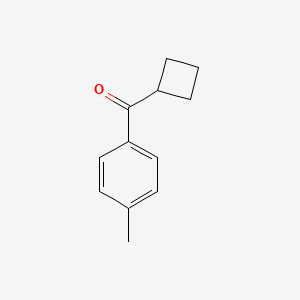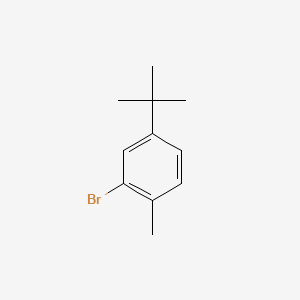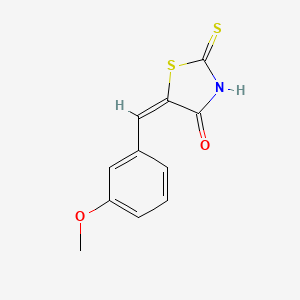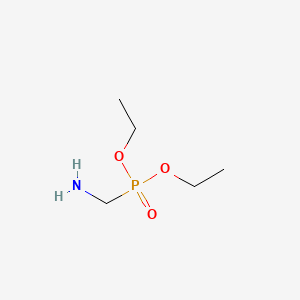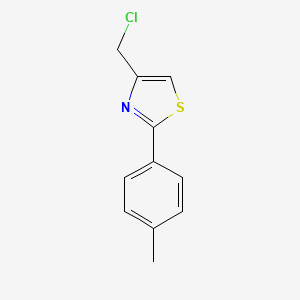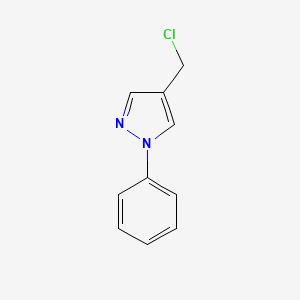![molecular formula C11H11N3O3S2 B1596743 methyl [(4-methyl-2-nitrophenoxy)methyl]cyanocarbonimidodithioate CAS No. 494763-18-7](/img/structure/B1596743.png)
methyl [(4-methyl-2-nitrophenoxy)methyl]cyanocarbonimidodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl [(4-methyl-2-nitrophenoxy)methyl]cyanocarbonimidodithioate is a complex organic compound with the molecular formula C11H11N3O3S2 and a molecular weight of 297.4 g/mol. This compound is known for its unique structural features, which include a nitrophenoxy group, a methylsulfanyl group, and a cyanamide group.
準備方法
The synthesis of methyl [(4-methyl-2-nitrophenoxy)methyl]cyanocarbonimidodithioate involves multiple steps, typically starting with the preparation of the nitrophenoxy intermediate. The synthetic route often includes:
Nitration: Introduction of the nitro group to the phenol ring.
Etherification: Formation of the phenoxy group.
Thioether Formation: Introduction of the methylsulfanyl groups.
Cyanation: Addition of the cyanamide group.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
化学反応の分析
methyl [(4-methyl-2-nitrophenoxy)methyl]cyanocarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
methyl [(4-methyl-2-nitrophenoxy)methyl]cyanocarbonimidodithioate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of methyl [(4-methyl-2-nitrophenoxy)methyl]cyanocarbonimidodithioate involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and modulation of signaling cascades. The nitrophenoxy and methylsulfanyl groups play crucial roles in its reactivity and biological activity .
類似化合物との比較
methyl [(4-methyl-2-nitrophenoxy)methyl]cyanocarbonimidodithioate can be compared with similar compounds such as:
- [(4-Methyl-2-nitrophenoxy)methylsulfanyl]cyanamide
- [(4-Methyl-2-nitrophenoxy)methylsulfanyl-methylidene]cyanamide
These compounds share structural similarities but differ in their specific functional groups and reactivity. This compound is unique due to its combination of nitrophenoxy, methylsulfanyl, and cyanamide groups, which contribute to its distinct chemical and biological properties .
特性
CAS番号 |
494763-18-7 |
|---|---|
分子式 |
C11H11N3O3S2 |
分子量 |
297.4 g/mol |
IUPAC名 |
[(4-methyl-2-nitrophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C11H11N3O3S2/c1-8-3-4-10(9(5-8)14(15)16)17-7-19-11(18-2)13-6-12/h3-5H,7H2,1-2H3 |
InChIキー |
FQNNFTYYSQUPOA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCSC(=NC#N)SC)[N+](=O)[O-] |
正規SMILES |
CC1=CC(=C(C=C1)OCSC(=NC#N)SC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


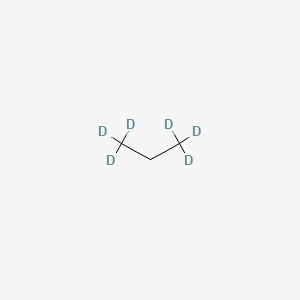
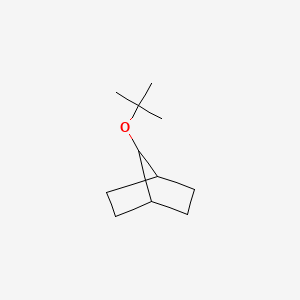
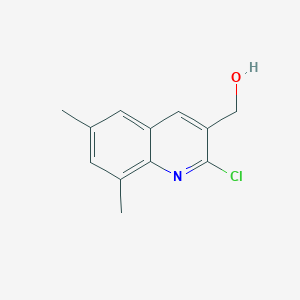
![2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1596668.png)

